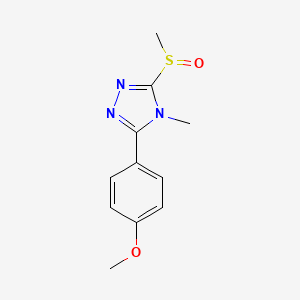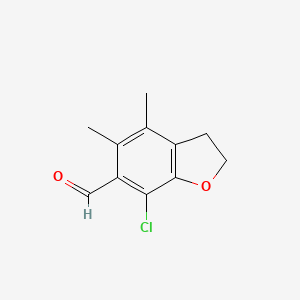
7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, two methyl groups at the 4th and 5th positions, and an aldehyde group at the 6th position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Substituents: The chloro, methyl, and aldehyde groups are introduced through specific reactions. For example, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid.
Reduction: 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde: Similar structure with a bromo group instead of a methyl group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-methanol: Similar structure with a methanol group instead of an aldehyde group.
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
Uniqueness
7-Chloro-4,5-dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the specific combination of substituents on the benzofuran ring. The presence of both chloro and aldehyde groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89240-28-8 |
|---|---|
Fórmula molecular |
C11H11ClO2 |
Peso molecular |
210.65 g/mol |
Nombre IUPAC |
7-chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H11ClO2/c1-6-7(2)9(5-13)10(12)11-8(6)3-4-14-11/h5H,3-4H2,1-2H3 |
Clave InChI |
AAEOZKAGLAVCGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1CCO2)Cl)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


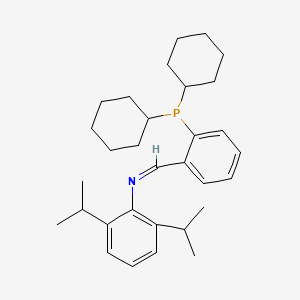
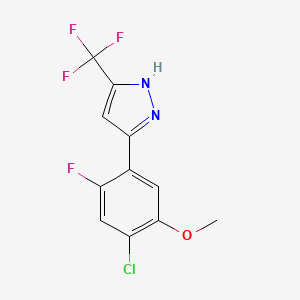
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)
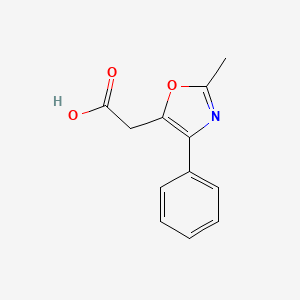

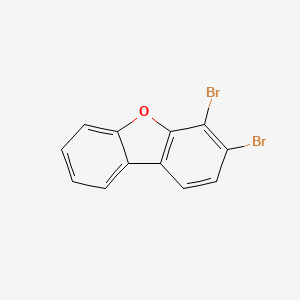
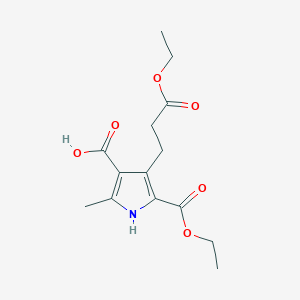
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
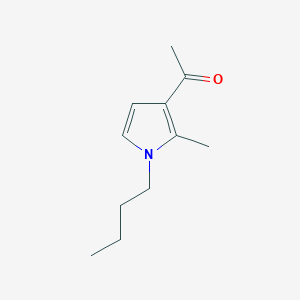

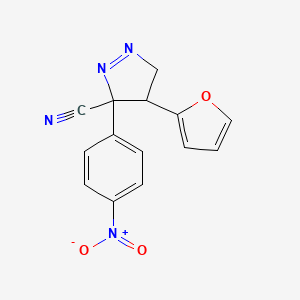
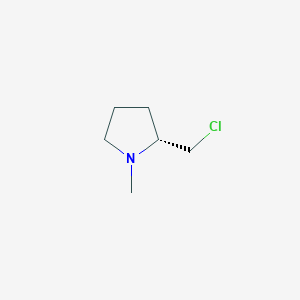
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
